molecular formula C20H12ClNO2 B13143111 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene CAS No. 4364-38-9

9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene

Cat. No.: B13143111
CAS No.: 4364-38-9
M. Wt: 333.8 g/mol
InChI Key: OCNWYTXNTVILNH-ODLFYWEKSA-N
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Description

9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: is an organic compound with the molecular formula C20H12ClNO2 It is characterized by a fluorene backbone substituted with a nitro group at the 2-position and a 4-chlorobenzylidene group at the 9-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene typically involves the following steps:

    Starting Materials: The synthesis begins with fluorene, which is nitrated to introduce the nitro group at the 2-position.

    Formation of Benzylidene Derivative: The 9-position of the fluorene is then functionalized with a 4-chlorobenzylidene group through a condensation reaction with 4-chlorobenzaldehyde.

The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation reaction. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Reduction: 9-(4-Aminobenzylidene)-2-nitro-9h-fluorene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorenone or corresponding carboxylic acids.

Scientific Research Applications

9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene depends on its specific application. In biological systems, it may interact with cellular components through its nitro and chlorobenzylidene groups, affecting various molecular targets and pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to cytotoxic effects.

Comparison with Similar Compounds

9-(4-Chlorobenzylidene)-2-nitro-9h-fluorene: can be compared with other similar compounds, such as:

    9-(4-Chlorobenzylidene)-2,4,5,7-tetranitro-9h-fluorene:

    9-(4-Methylbenzylidene)-2-nitro-9h-fluorene: Substitution of the chlorine atom with a methyl group can alter the compound’s chemical properties and biological activities.

The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

4364-38-9

Molecular Formula

C20H12ClNO2

Molecular Weight

333.8 g/mol

IUPAC Name

(9Z)-9-[(4-chlorophenyl)methylidene]-2-nitrofluorene

InChI

InChI=1S/C20H12ClNO2/c21-14-7-5-13(6-8-14)11-19-17-4-2-1-3-16(17)18-10-9-15(22(23)24)12-20(18)19/h1-12H/b19-11-

InChI Key

OCNWYTXNTVILNH-ODLFYWEKSA-N

Isomeric SMILES

C1=CC=C\2C(=C1)C3=C(/C2=C\C4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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